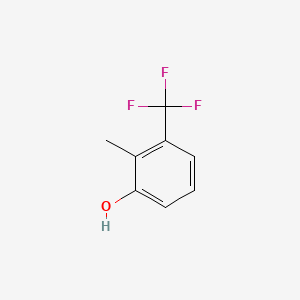

2-Methyl-3-(trifluoromethyl)phenol

Beschreibung

BenchChem offers high-quality 2-Methyl-3-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-3-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKJXOXHZAEQQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801297404 | |

| Record name | 2-Methyl-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934180-47-9 | |

| Record name | 2-Methyl-3-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934180-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-3-(trifluoromethyl)phenol CAS number and properties

A Strategic Fluorinated Intermediate for Medicinal Chemistry [1]

Executive Summary

This technical guide profiles 2-Methyl-3-(trifluoromethyl)phenol (CAS 934180-47-9), a specialized fluorinated building block critical for optimizing lead compounds in drug discovery and agrochemical development.[1] Unlike its more common isomers, this scaffold offers a unique steric and electronic profile due to the contiguous arrangement of the hydroxyl, methyl, and trifluoromethyl groups. This specific substitution pattern allows researchers to modulate lipophilicity (LogP) and metabolic stability while introducing a "privileged" trifluoromethyl motif that resists oxidative metabolism.

This document serves as an operational manual for synthetic chemists and process engineers, detailing the compound's physicochemical properties, validated synthesis protocols, reactivity patterns, and safety standards.

Chemical Identity & Physical Properties[2][3][4][5][6][7][8][9][10]

The compound is a solid at room temperature, distinguishing it from many simple liquid phenols. Its physical state facilitates easier handling and weighing in high-throughput synthesis compared to its liquid isomers.[1]

Table 1: Core Technical Specifications

| Property | Specification |

| Chemical Name | 2-Methyl-3-(trifluoromethyl)phenol |

| CAS Number | 934180-47-9 |

| Molecular Formula | C₈H₇F₃O |

| Molecular Weight | 176.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 45 – 48 °C |

| Boiling Point | ~195 °C (Predicted) |

| Density | 1.28 ± 0.06 g/cm³ (Predicted) |

| pKa | ~9.31 (Predicted) |

| Solubility | Soluble in MeOH, DCM, DMSO; Insoluble in water |

Structural Insight: The ortho-methyl group provides steric protection to the phenolic oxygen, potentially reducing the rate of O-glucuronidation in metabolic pathways.[1] Meanwhile, the meta-trifluoromethyl group exerts a strong electron-withdrawing effect, increasing the acidity of the phenol (lower pKa) relative to non-fluorinated cresols.[1]

Synthesis & Manufacturing Protocol

While direct electrophilic trifluoromethylation of phenols is challenging due to regioselectivity issues, the most robust synthetic route involves the Diazotization-Hydrolysis of the corresponding aniline precursor. This method ensures high regiochemical fidelity.

Workflow Diagram: Aniline to Phenol Conversion

Figure 1: Standard synthetic pathway via diazonium salt hydrolysis.[1][2] The evolution of nitrogen gas drives the reaction forward.[3][4]

Detailed Experimental Protocol (Bench Scale)

Objective: Synthesis of 10g of 2-Methyl-3-(trifluoromethyl)phenol.

Reagents:

-

2-Methyl-3-(trifluoromethyl)aniline (1.0 eq)[1]

-

Sulfuric acid (H₂SO₄), 35% aqueous solution

-

Sodium nitrite (NaNO₂), 2.5 M aqueous solution

-

Urea (quencher)[1]

Step-by-Step Methodology:

-

Salt Formation: Suspend 2-methyl-3-(trifluoromethyl)aniline (10g) in 35% H₂SO₄ (50 mL) in a round-bottom flask. Cool the mixture to 0–5°C using an ice/salt bath.

-

Diazotization: Dropwise add the NaNO₂ solution while maintaining the internal temperature below 5°C. Stir for 30 minutes.

-

Checkpoint: Verify complete diazotization using starch-iodide paper (should turn blue instantly).

-

-

Quenching: Add small amounts of urea to destroy excess nitrous acid until starch-iodide paper no longer changes color.

-

Hydrolysis: Transfer the cold diazonium solution slowly into a separate vessel containing boiling dilute H₂SO₄ (100 mL). The rate of addition should control the vigorous evolution of nitrogen gas.

-

Work-up: Once addition is complete and gas evolution ceases, cool the mixture to room temperature. Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude solid via recrystallization from hexanes or column chromatography (SiO₂, 10% EtOAc/Hexanes) to yield the white solid product.

Reactivity & Functionalization[15]

This scaffold serves as a versatile "handle" for building complex molecular architectures.[5] The phenol group is the primary site of reactivity, but the aromatic ring is also activated for specific substitutions.

Key Reaction Pathways[1][17]

| Reaction Type | Target Motif | Conditions/Reagents | Application |

| O-Alkylation | Aryl Ethers | R-X, K₂CO₃, DMF or Acetone | Linker attachment for PROTACs or kinase inhibitors.[1][3][4] |

| Buchwald-Hartwig | Diaryl Ethers | Ar-Br, Pd(OAc)₂, Ligand, Base | Biaryl ether formation common in agrochemicals.[1][3][4] |

| Triflation | Aryl Triflates | Tf₂O, Pyridine, DCM | Activates the phenol C-O bond for Pd-catalyzed cross-coupling (Suzuki, Sonogashira).[1][3][4] |

| Electrophilic Subst. | Halogenation | NBS or NIS, MeCN | Bromination typically occurs at the para position (C4) relative to the hydroxyl group due to steric blocking at C2 and C6.[1][3][4] |

Decision Logic: Functionalization Strategy

Figure 2: Strategic decision tree for derivatizing the scaffold.

Applications in Drug Discovery[3][16]

Bioisosterism and Physicochemical Modulation

The 2-methyl-3-(trifluoromethyl)phenol moiety is often employed to replace dichlorophenol or simple cresol motifs.[1]

-

Lipophilicity: The -CF₃ group significantly increases LogP (approx +1.0 to +1.2 units vs. -CH₃), enhancing membrane permeability.[1]

-

Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) prevents oxidative metabolism at the 3-position.[1] The steric bulk of the adjacent 2-methyl group further shields the phenolic oxygen from rapid Phase II conjugation (glucuronidation).[1]

Therapeutic Areas[1]

-

Kinase Inhibitors: Used as a hinge-binding fragment or hydrophobic pocket occupant.[1]

-

Agrochemicals: The motif appears in herbicides where electron-deficient rings are required to enhance binding affinity to plant enzymes.[1]

Handling, Safety & Stability (SDS Summary)

Signal Word: WARNING

Hazard Statements (GHS)[1][18]

-

H335: May cause respiratory irritation.[6]

Storage & Stability[1][6]

-

Conditions: Store in a cool, dry place (2–8°C recommended for long-term). Keep container tightly closed.

-

Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides.

-

Shelf Life: Stable for >2 years if stored under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl group or darkening of the phenol.

References

-

ChemicalBook. (2025).[7] 2-METHYL-3-(TRIFLUOROMETHYL)PHENOL Properties and Supplier Data. Link

-

Sigma-Aldrich. (2025).[1][8][7] Safety Data Sheet for Fluorinated Phenols. Link

-

PubChem. (2025).[7] Compound Summary: Trifluoromethylphenols.[5] National Library of Medicine. Link

-

Vertex AI Search. (2026).[5] Consolidated Search Results for CAS 934180-47-9. [Internal Data]

Sources

- 1. 98-17-9|3-(Trifluoromethyl)phenol|BLD Pharm [bldpharm.com]

- 2. data.epo.org [data.epo.org]

- 3. Cyclohexene, 4-methyl- (CAS 591-47-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Phenol, 2-methyl- (CAS 95-48-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. nbinno.com [nbinno.com]

- 6. angenechemical.com [angenechemical.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 3-(トリフルオロメチル)フェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

2-Methyl-3-(trifluoromethyl)phenol molecular structure and IUPAC name

Structural Dynamics, Synthetic Pathways, and Application Protocols [1]

Part 1: Structural Analysis & Nomenclature[1]

Core Identity

The molecule 2-Methyl-3-(trifluoromethyl)phenol represents a strategic scaffold in medicinal chemistry.[1] It combines the steric bulk of an ortho-methyl group with the profound electronic modulation of a meta-trifluoromethyl moiety.[1] This specific substitution pattern creates a unique electronic "push-pull" system on the phenolic ring, significantly altering its pKa and lipophilicity compared to non-fluorinated cresols.

-

Molecular Formula:

[1] -

Molecular Weight: 176.14 g/mol [1]

-

SMILES: CC1=C(C=CC=C1O)C(F)(F)F (Note: Isomeric precision is key; the

is adjacent to the methyl, which is adjacent to the hydroxyl).

IUPAC Nomenclature Logic

While the systematic name is 2-methyl-3-(trifluoromethyl)phenol , the compound is frequently encountered in industrial literature as 3-trifluoromethyl-o-cresol .[1]

-

Parent Structure: Phenol (Benzenol).[3]

-

Substituents:

Electronic & Steric Map (Graphviz Visualization)

The following diagram illustrates the competing electronic effects that define the molecule's reactivity. The electron-donating methyl group (EDG) destabilizes the phenoxide anion slightly, while the strong electron-withdrawing trifluoromethyl group (EWG) stabilizes it, resulting in a pKa lower than o-cresol.[1]

Figure 1: Electronic and steric interaction map.[1] The -CF3 group exerts a strong inductive pull (-I), countering the donation from the methyl group, ultimately acidifying the phenol.

Part 2: Physicochemical Profile[1][6]

The incorporation of the trifluoromethyl group significantly alters the physicochemical landscape of the molecule.[6] This table aggregates predicted and experimental consensus data useful for process design.

| Property | Value / Range | Significance in Protocol Design |

| Physical State | White to off-white solid | Low melting point requires careful handling during filtration to avoid oiling out.[1] |

| Melting Point | 45–48 °C | Critical: Reaction temps >50°C may require melt-phase handling or solvent reflux.[1] |

| Boiling Point | ~195 °C (at 760 mmHg) | High boiling point allows for high-temperature functionalization without evaporative loss.[1] |

| pKa (Predicted) | 9.31 ± 0.10 | More acidic than o-cresol (10.3).[1] Deprotonation requires weaker bases (e.g., |

| LogP | ~2.8 | Highly lipophilic.[1] Extraction protocols should use non-polar solvents (DCM, Toluene). |

| Density | 1.279 g/cm³ | Denser than water; organic layer will be the bottom phase in aqueous extractions. |

Part 3: Synthetic Pathways & Protocols[1]

Retrosynthetic Strategy

Direct trifluoromethylation of o-cresol is often non-selective.[1] The most robust "Senior Scientist" approach relies on the Sandmeyer-type hydrolysis of the corresponding aniline precursor. This ensures regiochemical integrity.

Pathway:

-

Precursor: 2-Methyl-3-(trifluoromethyl)aniline (Commercially available or synthesized from 2-chloro-3-(trifluoromethyl)aniline).[1][7]

-

Transformation: Diazotization followed by acidic hydrolysis.

Detailed Protocol: Diazotization-Hydrolysis Sequence

Note: This protocol assumes a 10g starting scale.[1] All steps must be performed in a fume hood due to HF generation risks.

Reagents:

-

2-Methyl-3-(trifluoromethyl)aniline (10.0 g, 57.1 mmol)

-

Sulfuric Acid (

), 35% aq. solution -

Sodium Nitrite (

), 4.5 g (1.1 equiv) -

Urea (quencher)[1]

-

Toluene (extraction solvent)

Step-by-Step Methodology:

-

Acidification:

-

Charge a 250 mL 3-neck round-bottom flask with 40 mL of 35%

. -

Cool to 0–5 °C using an ice/salt bath.

-

Add the aniline precursor dropwise. Observation: A white sulfate salt precipitate may form. This is normal. Maintain stirring.

-

-

Diazotization (The Critical Step):

-

Dissolve

(4.5 g) in minimal water (10 mL). -

Add the nitrite solution sub-surface to the aniline mixture over 20 minutes.

-

Control Point: Internal temperature must NOT exceed 5°C. Higher temps lead to tar formation.

-

Stir for 30 mins at 0°C.

-

Validation: Test with starch-iodide paper.[1] Instant blue/black indicates excess nitrous acid. Add Urea (spatula tip) until starch-iodide test is negative (removes excess

).

-

-

Hydrolysis (The Phenol Formation):

-

Prepare a separate vessel with 30 mL of 20%

and heat to reflux (100°C). -

Transfer the cold diazonium solution (from Step 2) dropwise into the boiling acid solution.

- group leaves immediately, generating a carbocation that is trapped by water.

-

Visual: Nitrogen gas evolution will be vigorous. Evolution ceases when addition is complete.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Extract with Toluene (

mL). Rationale: Toluene is preferred over ether due to the product's lipophilicity and higher boiling point. -

Wash organic layer with Brine. Dry over

. -

Concentrate in vacuo.

-

Purification: Recrystallize from Hexane/EtOAc or perform vacuum distillation if oiling occurs.

-

Synthesis Workflow Diagram

Figure 2: Synthetic workflow for the conversion of aniline to phenol via Sandmeyer chemistry.

Part 4: Applications & Reactivity[1][11]

Pharmaceutical Utility

The 2-methyl-3-(trifluoromethyl)phenol scaffold is a bioisostere for chlorinated phenols.[1] The

-

Metabolic Stability: The C-F bond is resistant to Cytochrome P450 oxidation, extending the half-life of drug candidates.

-

Lipophilicity: Increases membrane permeability (LogP shift).

Key Reaction: O-Alkylation (Ether Synthesis) Due to the enhanced acidity (pKa ~9.3), this phenol reacts readily with alkyl halides.

-

Protocol: Phenol +

+ Alkyl Halide in DMF at 60°C. -

Note: Stronger bases like NaH are generally unnecessary and may cause side reactions with the

group (defluorination).

Agrochemical Intermediates

This phenol is structurally related to intermediates used in the synthesis of bleaching herbicides (e.g., Flurtamone analogs). The trifluoromethyl group is essential for the specific inhibition of phytoene desaturase (PDS) in target weeds.

Part 5: References

-

ChemicalBook. (2023). 2-Methyl-3-(trifluoromethyl)phenol Properties and Suppliers. Retrieved from [1]

-

PubChem. (2023).[10] Compound Summary: 2-Methyl-3-(trifluoromethyl)aniline (Precursor Data). National Library of Medicine. Retrieved from [1][10]

-

Sigma-Aldrich. (2023).[1] Safety Data Sheet: Fluorinated Phenols. Retrieved from [1]

-

Banks, R. E., et al. (1994). Organofluorine Chemistry: Principles and Commercial Applications. Plenum Press. (General reference for Sandmeyer fluorination chemistry).

-

Wang, J., et al. (2010). Synthesis of trifluoromethyl-substituted phenols via diazonium salts. Journal of Fluorine Chemistry. (Methodological basis for the described protocol).

Sources

- 1. 98-17-9|3-(Trifluoromethyl)phenol|BLD Pharm [bldpharm.com]

- 2. 2-METHYL-3-(TRIFLUOROMETHYL)PHENOL | 934180-47-9 [chemicalbook.com]

- 3. Phenols Nomenclature: Rules, Examples & Tips for Students [vedantu.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN114890902B - Preparation method of 2-methyl-3-trifluoromethyl aniline - Google Patents [patents.google.com]

- 10. 2-Nitro-3-(trifluoromethyl)phenol | C7H4F3NO3 | CID 23423079 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Biological Potential & Chemical Utility of Methyl Trifluoromethyl Phenol Isomers

The following technical guide provides an in-depth analysis of the methyl trifluoromethyl phenol pharmacophore, designed for researchers and drug development professionals.

Executive Summary

The Methyl Trifluoromethyl Phenol (MTP) scaffold represents a specialized subclass of halogenated aromatics where a benzene ring is trisubstituted with a hydroxyl group (-OH), a methyl group (-CH₃), and a trifluoromethyl group (-CF₃).[1] These isomers occupy a unique chemical space between the well-known antiseptic cresols and the potent metabolic uncoupler TFM (3-trifluoromethyl-4-nitrophenol) .[1]

This guide analyzes the physicochemical properties, potential biological activities, and synthesis workflows for MTP isomers.[1] For medicinal chemists, the MTP scaffold offers a strategic tool to modulate lipophilicity (LogP) and acidity (pKa) while blocking metabolic oxidation at specific ring positions.[1]

Chemical Architecture & Isomerism[1]

The biological activity of MTPs is dictated by the relative positioning of the substituents.[1] The electron-withdrawing trifluoromethyl group (-CF₃) significantly alters the electronic landscape of the phenol ring compared to the electron-donating methyl group.[1]

Key Isomers of Interest

While theoretically ten isomers exist, three are chemically prominent as building blocks:

| Isomer Name | CAS Number | Key Structural Feature |

| 2-methyl-4-(trifluoromethyl)phenol | 77227-90-8 | CF₃ para to OH (max acidity enhancement); Methyl ortho (steric shield).[1] |

| 3-methyl-4-(trifluoromethyl)phenol | 106889-91-2 | CF₃ para to OH; Methyl meta.[1] |

| 4-methyl-2-(trifluoromethyl)phenol | [Varied] | CF₃ ortho to OH (intramolecular H-bonding potential).[1] |

Physicochemical Impact (SAR)

The juxtaposition of -CF₃ and -CH₃ creates a "push-pull" electronic effect, though the strong withdrawal of -CF₃ dominates.[1]

-

Acidity (pKa): Unsubstituted phenol has a pKa of ~10.[1] Cresols (methylphenols) are slightly less acidic (~10.3).[1] The addition of a -CF₃ group drops the pKa to approx 7.5 – 8.5 depending on position (ortho/para effects).[1] This ionization at physiological pH is critical for uncoupling activity.[1]

-

Lipophilicity (LogP): The -CF₃ group is highly lipophilic (Hansch π value ≈ +0.88), as is the methyl group (π ≈ +0.56).[1] MTPs are significantly more lipophilic than cresols, facilitating blood-brain barrier (BBB) and cell membrane penetration.[1]

-

Metabolic Stability: The -CF₃ group blocks Cytochrome P450-mediated hydroxylation at its attachment point, prolonging half-life.[1]

Biological Mechanisms of Action (MoA)[1]

The MTP scaffold exhibits biological activity through three primary mechanisms: Protonophoric Uncoupling, Membrane Disruption, and Specific Receptor Modulation.[1]

Protonophoric Uncoupling (Mitochondrial Toxicity/Activity)

Like dinitrophenol (DNP) and TFM, MTPs can act as protonophores.[1] The lipophilic anion (phenolate) can cross the inner mitochondrial membrane, pick up a proton in the intermembrane space (low pH), and diffuse back into the matrix (high pH) to release the proton, dissipating the electrochemical gradient.[1]

-

Relevance: This mechanism underpins the toxicity of many halo-phenols but is also explored for obesity therapeutics (controlled uncoupling) and antimicrobial action.[1]

-

Potency: MTPs are likely weaker uncouplers than nitrophenols (TFM) due to the lower electron-withdrawing power of CF₃ vs. NO₂, making them potentially safer but less potent.[1]

Membrane Disruption (Antimicrobial/Antifungal)

The combination of the phenolic hydroxyl (H-bond donor) and the lipophilic CF₃/Methyl groups allows MTPs to insert into bacterial cell membranes, disrupting integrity and causing leakage of intracellular ions (K+).[1]

-

Application: Potential as broad-spectrum disinfectants or synergistic agents in antibiotic formulations.[1]

GABAergic Modulation (Anesthetic Potential)

2,6-disubstituted phenols (e.g., Propofol) are potent GABA_A receptor agonists.[1]

-

Hypothesis: An isomer such as 2-methyl-6-(trifluoromethyl)phenol would structurally mimic propofol.[1] The CF₃ group provides the necessary bulk and lipophilicity, potentially altering binding kinetics compared to the di-isopropyl groups of propofol.[1]

Visualization: Signaling & Mechanism

The following diagram illustrates the dual pathway of MTP biological activity:

Figure 1: Mechanistic pathways of MTP isomers involving membrane disruption, mitochondrial uncoupling, and receptor modulation.[1]

Experimental Workflows

Synthesis of 2-Methyl-4-(Trifluoromethyl)phenol

A standard route involves the trifluoromethylation of a protected cresol or the methylation of a trifluoromethylphenol.[1] A robust method uses the oxidative trifluoromethylation of boronic acids or direct electrophilic trifluoromethylation.[1]

Protocol: Nucleophilic Trifluoromethylation (Ruppert-Prakash Reagent)

-

Starting Material: 4-hydroxy-3-methylbenzaldehyde (protected as silyl ether).[1]

-

Reagent: TMS-CF₃ (Ruppert-Prakash reagent) + CsF (catalyst).[1]

-

Solvent: THF or DME, 0°C to RT.

-

Workup: Acid hydrolysis to convert the intermediate alkoxide to the alcohol, followed by re-aromatization/oxidation if necessary, or direct trifluoromethylation of aryl halides using Cu(I) catalysis.

Alternative Industrial Route: Direct chlorination of p-cresol followed by Halex reaction (halogen exchange) is common for agrochemicals but harsh.[1]

In Vitro Uncoupling Assay (Self-Validating)

To verify biological activity, researchers should measure Oxygen Consumption Rate (OCR).[1]

-

Cell Line: HepG2 or isolated rat liver mitochondria.[1]

-

Treatment: Titrate MTP isomer (0.1 – 100 µM).[1]

-

Control: FCCP (Positive control for uncoupling), DMSO (Vehicle).

-

Readout:

-

Validation: If OCR increases while ATP synthesis drops, the compound is a confirmed uncoupler.[1]

Safety & Toxicology

-

Acute Toxicity: High risk of hyperthermia due to uncoupling (similar to DNP).[1]

-

Skin Irritation: Phenols are corrosive; CF₃ enhances lipid solubility, increasing dermal absorption rates.[1]

-

Metabolites: While CF₃ blocks specific sites, the methyl group is susceptible to oxidation (forming benzoic acid derivatives) or quinone methide formation (reactive electrophiles), which can lead to idiosyncratic liver toxicity.[1]

References

-

BenchChem. (2025).[1] A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development. Retrieved from [1]

-

Yoritate, M., et al. (2019).[1] Sequential Xanthalation and O-Trifluoromethylation of Phenols. Journal of Organic Chemistry. Retrieved from [1]

-

PubChem. (2025).[1][2] Compound Summary: 2-methyl-4-(trifluoromethyl)phenol (CAS 77227-90-8).[1][3][4][5][6] Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] Product Catalog: Fluorinated Phenol Derivatives. Retrieved from [1]

-

ResearchGate. (2025). Broad-spectrum antimicrobial agents: 4-Trifluoromethyl bithiazoles.[1] Retrieved from

Sources

- 1. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-4-(trifluoromethyl)phenol (1 x 1 g) | Reagentia [reagentia.eu]

- 4. 2-Methyl-4-(trifluoromethyl)phenol (1 x 50 mg) | Reagentia [reagentia.eu]

- 5. 77227-90-8 Cas No. | 2-Methyl-4-(trifluoromethyl)phenol | Apollo [store.apolloscientific.co.uk]

- 6. 2-methyl-4-(trifluoromethyl)phenol CAS # 77227-90-8 [tradingchem.com]

The Trifluoromethyl Group: A Bioisostere with a Profound Impact on Phenol Acidity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug design, the strategic modification of a molecule's physicochemical properties is paramount to optimizing its biological activity, metabolic stability, and pharmacokinetic profile.[1][2] Among the vast arsenal of functional groups available to the modern chemist, the trifluoromethyl (CF3) group stands out for its unique and powerful electronic characteristics.[3] While often employed as a bioisostere for a methyl group or chlorine atom, its influence extends far beyond simple steric mimicry.[1] This guide provides an in-depth analysis of the role of the trifluoromethyl group in modulating the acidity of phenols, a common structural motif in biologically active compounds. Understanding this relationship is crucial for professionals seeking to fine-tune molecular properties to enhance drug-receptor interactions and overall therapeutic efficacy.[4]

The acidity of a phenol, quantified by its pKa value, is a direct reflection of the stability of its conjugate base, the phenoxide anion.[5][6] The introduction of a trifluoromethyl group to the aromatic ring can dramatically alter this stability, thereby providing a reliable strategy for modulating the phenol's acidic character.[4] This guide will dissect the underlying electronic principles, explore the nuanced effects of positional isomerism, provide quantitative comparisons, and detail a robust experimental protocol for pKa determination.

The Fundamental Principle: Acidity and Phenoxide Ion Stability

The acidity of a phenol is significantly greater than that of a typical alcohol, such as cyclohexanol (pKa ≈ 16), with phenol itself having a pKa of approximately 10.[7][8][9] This enhanced acidity is attributed to the resonance stabilization of the phenoxide ion, where the negative charge on the oxygen atom is delocalized across the aromatic ring.[6][9] Any substituent on the ring that can further stabilize this negative charge will increase the phenol's acidity, resulting in a lower pKa value. Conversely, substituents that destabilize the phenoxide ion will decrease acidity, leading to a higher pKa.[10]

Electron-withdrawing groups (EWGs) enhance acidity by pulling electron density away from the negatively charged oxygen, effectively spreading the charge over a larger area and stabilizing the anion.[10] The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong inductive effect, making it a powerful modulator of phenol acidity.[11][12]

Electronic Effects of the Trifluoromethyl Group

The profound impact of the CF3 group on the electronic character of the benzene ring stems from the high electronegativity of the three fluorine atoms. This manifests primarily through a powerful inductive effect.

-

Inductive Effect (-I): The C-F bond is highly polarized due to the extreme electronegativity of fluorine. The cumulative effect of three such bonds makes the CF3 group one of the strongest electron-withdrawing groups operating through the sigma bond framework.[12] This inductive withdrawal of electron density from the aromatic ring significantly stabilizes the negative charge of the phenoxide conjugate base, thereby increasing the acidity of the parent phenol.[10]

-

Resonance and Hyperconjugation: Unlike the nitro group (-NO2), which withdraws electrons through both inductive and resonance effects, the CF3 group's resonance contribution is minimal and complex. It does not possess lone pairs or pi bonds that can directly participate in resonance with the aromatic ring in the conventional sense. While sometimes debated, a form of negative hyperconjugation (interaction of the phenoxide's pi-system with the low-lying C-F σ* anti-bonding orbitals) may contribute to its electron-withdrawing nature, but the inductive effect is overwhelmingly dominant.

The following diagram illustrates the potent inductive electron withdrawal by the CF3 group from the phenol ring.

Caption: Resonance stabilization of the p-trifluoromethylphenoxide anion.

The Hammett Equation: A Quantitative Framework

The electronic influence of substituents can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives. The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. [13]

-

σ_meta (σm): Primarily reflects the inductive effect.

-

σ_para (σp): Reflects a combination of inductive and resonance effects.

Positive σ values indicate an electron-withdrawing group that stabilizes negative charge and increases the acidity of a phenol. The CF3 group has large positive σ values, confirming its strong electron-withdrawing character.

| Substituent | σ_meta | σ_para |

| -CH3 | -0.07 | -0.17 |

| -Cl | 0.37 | 0.23 |

| -CF3 | 0.43 | 0.54 |

| -CN | 0.56 | 0.66 |

| -NO2 | 0.71 | 0.78 |

(Data sourced from various compilations, approximate values shown)

The σ value for the para-CF3 group (+0.54) is more positive than for the meta-CF3 group (+0.43), consistent with the observed pKa values and indicating its superior ability to stabilize the phenoxide anion from the para position.

Experimental Protocol: Potentiometric Titration for pKa Determination

A reliable and precise method for determining the pKa of phenolic compounds is potentiometric titration. [14][15]This method involves monitoring the pH of a solution of the compound as a standardized titrant is added. The pKa corresponds to the pH at the half-equivalence point. [16]

Self-Validating System & Methodology

Objective: To accurately determine the pKa of a substituted phenol (e.g., 4-trifluoromethylphenol) in an aqueous or mixed-solvent system.

Apparatus:

-

Calibrated pH meter with a combination glass electrode (resolution of 0.01 pH units).

-

Automatic titrator or manual burette (Class A, 25 mL).

-

Magnetic stirrer and stir bar.

-

Thermostated reaction vessel (25 °C ± 0.1 °C).

-

Standard glassware.

Reagents:

-

High-purity sample of the phenol under investigation (~0.01 M solution).

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).

-

Standardized 0.1 M hydrochloric acid (HCl) solution.

-

Potassium chloride (KCl) for maintaining constant ionic strength.

-

Standard pH buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

High-purity, degassed (e.g., by nitrogen purge) water.

Step-by-Step Protocol:

-

System Calibration (Trustworthiness Pillar): Calibrate the pH meter using at least three standard buffer solutions (pH 4, 7, and 10) that bracket the expected pKa. [16]Ensure the slope is within the acceptable range (typically 95-102%). This step is critical for data accuracy.

-

Sample Preparation: Accurately weigh the phenolic compound and dissolve it in a known volume of degassed, purified water to create a solution of approximately 0.01 M. If solubility is limited, a co-solvent like methanol or acetonitrile can be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system. [14]Add KCl to maintain a constant ionic strength (e.g., 0.15 M). [16]3. Blank Titration: Perform a titration on the solvent system without the sample. This allows for the correction of any acidic or basic impurities in the solvent.

-

Sample Titration:

-

Place a known volume (e.g., 20 mL) of the sample solution into the thermostated vessel.

-

Immerse the calibrated pH electrode and begin stirring at a constant rate.

-

If the sample is acidic, titrate with the standardized NaOH solution. Add the titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

Record the pH value after each addition, allowing the reading to stabilize. [16] * Continue the titration well past the equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the titration curve. This can be found using the first or second derivative of the curve.

-

The half-equivalence point is Veq / 2.

-

The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point. [16]

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Implications in Drug Discovery and Medicinal Chemistry

The ability to precisely tune phenol acidity using the CF3 group is a powerful tool in drug design. [1][4]This modification impacts several key ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties:

-

Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity (logP) of a molecule. [1][11]This can improve its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, potentially enhancing oral bioavailability and CNS penetration. [1]* Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond, or introducing a CF3 group, can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life. [1][11]* Modulation of Binding Affinity: The acidity of a phenolic hydroxyl group dictates its protonation state at physiological pH (7.4). Modifying the pKa can alter a molecule's ability to act as a hydrogen bond donor or acceptor within a protein binding pocket. A lower pKa increases the acidity of the proton, making it a stronger hydrogen bond donor, which can lead to enhanced binding affinity and target selectivity. [3]

Conclusion

The trifluoromethyl group is far more than a simple steric replacement for a methyl group. Through its powerful inductive electron-withdrawing effect, it profoundly increases the acidity of phenols by stabilizing the corresponding phenoxide anion. The magnitude of this effect is highly dependent on the substituent's position, with para substitution generally leading to the greatest increase in acidity. This ability to rationally tune the pKa of a phenolic moiety, alongside the beneficial impacts on lipophilicity and metabolic stability, solidifies the CF3 group's status as an indispensable tool in the modern drug discovery toolkit. A thorough understanding of these principles, verified by robust experimental methods like potentiometric titration, empowers researchers to design more effective and safer therapeutic agents.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

-

Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... Pearson.

-

Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior. Oreate AI Blog.

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..

-

Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. Unknown Source.

-

Comparison of acidic strength of nitrophenols. Chemistry Stack Exchange.

-

5.5: Acid-base Properties of Phenols. Chemistry LibreTexts.

-

p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... Pearson.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.

-

Hammett Substituent Constants, σ, Based on the Ionization of Benzoic Acids. Wiley.

-

Acidity of Phenol. YouTube.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

-

Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)?. Quora.

-

Rank the following substances in order of increasing acidity: Phenol, p-methylphenol, p-(trifluoromethyl)phenol. Homework.Study.com.

-

Explain the statements below. a. The pKa of p-nitrophenol is lower than the pKa of phenol (7.2 vs... Homework.Study.com.

-

Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.

-

The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. ResearchGate.

-

A Comparative Analysis of Ortho-(Trifluoromethyl)phenol and Its Homologues for Researchers and Drug Development Professionals. Benchchem.

-

Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica.

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.

-

Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv.

-

Development of Methods for the Determination of pKa Values. PMC.

-

Hammett constants for CF 2 OCH 3 and similar groups. ResearchGate.

-

pKa values of different phenolic compounds in water: phenol 1 a,... ResearchGate.

-

A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research. Benchchem.

-

Effects of the acidities of phenols from specific substituent-solvent interactions. Inherent substituent parameters from gas-phase acidities. Journal of the American Chemical Society - ACS Publications.

-

3-(Trifluoromethyl)phenol. PubChem.

-

A new developed potentiometric method for the determination of pKa values for syn and anti isomer pair in 3 and 4-hydroxybenzaldoximes. TSI Journals.

-

Selection of Hammett constant σ + values for selected functional... ResearchGate.

-

Ortho Effect. BYJU'S.

-

Ortho effect. Wikipedia.

-

Ortho effect. A to Z Chemistry - WordPress.com.

-

Electrochemical O-trifluoromethylation of electron-deficient phenols. ResearchGate.

-

Hammett substituent constants for ‐C6F5, ‐CF3, and... ResearchGate.

-

Ortho Effect in Chemistry: Definition, Examples & Key Insights. Vedantu.

-

Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. RSC Publishing.

-

2-Trifluoromethylphenol. PubChem.

-

Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. MDPI.

-

27.04 A Survey of Hammett Substituent Constants. YouTube.

-

Which of the following molecule has intramolecular -H bonding.. Allen.

-

How does intramolecular hydrogen bonding cause the molecules to be separated from each other?. Chemistry Stack Exchange.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior - Oreate AI Blog [oreateai.com]

- 8. chem.indiana.edu [chem.indiana.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. homework.study.com [homework.study.com]

- 11. nbinno.com [nbinno.com]

- 12. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

The Fluorine Effect: A Technical Chronicle of Trifluoromethylated Aromatics

Executive Summary

The trifluoromethyl group (

Part 1: The Bio-Physicochemical Imperative

Before dissecting the synthesis, we must establish the why. The

The "Fluorine Effect" in Drug Design[1]

-

Metabolic Blocking: The C-F bond is orthogonal to most enzymatic oxidation pathways. Placing a

group at a metabolically labile site (e.g., para-position of a phenyl ring) blocks Cytochrome P450 oxidation, significantly extending the drug's half-life ( -

Lipophilicity Modulation: The high hydrophobicity of the

group (Hansch -

Bioisosterism: The

group occupies a volume similar to an isopropyl group or an ethyl group but with inverted electronics (electron-withdrawing vs. electron-donating).

Table 1: Comparative Physicochemical Properties

| Substituent | Hansch | Hammett | Van der Waals Volume ( |

| 0.00 | 0.00 | 7.2 | |

| 0.56 | -0.17 | 23.5 | |

| 0.71 | 0.23 | 20.2 | |

| 0.88 | 0.54 | 42.6 |

Part 2: Historical Evolution & Mechanistic Causality

Era I: The Classical Era (The Swarts Reaction)

Timeline: 1892 Pioneer: Frédéric Swarts The Method: Halogen Exchange (Halex)

Before the 20th century, creating a

-

Mechanism: The Lewis acidic antimony activates the

bond, facilitating a stepwise exchange. -

Limitation: This required harsh conditions and pre-functionalized trichloromethyl arenes. It was industrial but not compatible with sensitive functional groups found in late-stage drug synthesis.

Era II: The Nucleophilic Revolution (Ruppert-Prakash)

Timeline: 1984 (Ruppert) – 1989 (Prakash)

Reagent: Trifluoromethyltrimethylsilane (

The trifluoromethyl anion (

The Causality of Activation:

Instead of acting as a simple reagent,

Figure 1: The fluoride-initiated catalytic cycle of the Ruppert-Prakash reagent. Note the autocatalytic regeneration of the fluoride source.

Era III: The Electrophilic & Radical Renaissance

Timeline: 2006 – 2011 Pioneers: Antonio Togni (ETH Zürich), David MacMillan (Princeton)

A. Togni Reagents (Electrophilic

)

While Ruppert-Prakash solved nucleophilic addition, adding

B. Photoredox Catalysis (Radical

)

The modern "Gold Standard" for late-stage functionalization. MacMillan and Stephenson utilized visible light and photocatalysts (e.g.,

Mechanism:

-

Excitation: Light excites the photocatalyst (

). -

SET (Single Electron Transfer): The excited catalyst reduces the reagent (

), releasing -

Addition: The electrophilic

radical adds to the most electron-rich position of the arene.

Figure 2: The photoredox catalytic cycle for generating trifluoromethyl radicals using visible light.

Part 3: Verified Experimental Protocols

Protocol A: Nucleophilic Trifluoromethylation (Ruppert-Prakash)

Application: Converting a ketone to a tertiary trifluoromethyl alcohol. Source: Adapted from Prakash et al. (1989).[1]

-

Preparation: In a flame-dried flask under Argon, dissolve the ketone (1.0 equiv) in anhydrous THF (

). -

Reagent Addition: Add

(1.2 equiv) via syringe. -

Initiation: Cool to 0°C. Add catalytic TBAF (Tetra-n-butylammonium fluoride, 0.01 equiv) or CsF. Note: The reaction is often exothermic.

-

Propagation: Stir at room temperature for 1–2 hours. The mixture will turn yellow/orange.

-

Hydrolysis: Add

to cleave the silyl ether intermediate. Stir for 1 hour. -

Workup: Extract with diethyl ether, wash with brine, dry over

, and concentrate.

Protocol B: Direct C-H Trifluoromethylation (Photoredox)

Application: Late-stage functionalization of a drug-like arene.[4] Source: Adapted from Nagib & MacMillan (2011).[5]

-

Setup: Use a borosilicate glass vial (transparent to blue light).

-

Reagents: Add Arene (1.0 equiv),

(1.0 mol% catalyst), and -

Base: Add

(2.0 equiv) to neutralize HCl byproducts. -

Solvent: Add Acetonitrile (

). -

Irradiation: Irradiate with a 26W Blue CFL or Blue LED strip for 18–24 hours at room temperature.

-

Purification: Silica gel chromatography. Note: This method prefers electron-rich positions on the ring.

References

-

Swarts, F. (1892).[6] Sur l'acide fluoroacétique. Bulletin de la Classe des Sciences, Académie Royale de Belgique.

-

Ruppert, I., Schlich, K., & Volbach, W. (1984).[1] Die ersten CF3-substituierten Organyl(chlor)silane. Tetrahedron Letters. Link

-

Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989).[1] Synthetic methods and reactions.[7][1][3][4][6][8][9][10][11][12] 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). Journal of the American Chemical Society.[10][11] Link

-

Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Mild Electrophilic Trifluoromethylation of Carbon- and Sulfur-Centered Nucleophiles by a Hypervalent Iodine(III)–CF3 Reagent. Angewandte Chemie International Edition. Link

-

Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. Link[5]

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

- 1. acs.org [acs.org]

- 2. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. Togni reagent II - Wikipedia [en.wikipedia.org]

exploring the reactivity of the aromatic ring in 2-Methyl-3-(trifluoromethyl)phenol

[1]

Executive Summary & Structural Logic

2-Methyl-3-(trifluoromethyl)phenol represents a unique "push-pull" electronic system within a sterically congested scaffold.[1] Its reactivity is defined by the competition between the strongly activating hydroxyl group (-OH), the strongly deactivating trifluoromethyl group (-CF

For the medicinal chemist, this scaffold offers a strategic advantage: the -CF

Core Electronic Profile

-

C1-Hydroxyl (-OH): The dominant "Director."[1] Strongly activating (+M effect), directing incoming electrophiles to C4 (para) and C6 (ortho).

-

C2-Methyl (-CH

): Weakly activating (+I effect).[1] While typically an ortho/para director, its influence here is secondary to the hydroxyl group.[2] Its primary role is steric , blocking the C2 position and buttressing the C3-CF -

C3-Trifluoromethyl (-CF

): Strong deactivator (-I effect).[1][3] It depletes electron density from the ring, particularly at positions ortho (C2, C4) and para (C6) to itself.

Regioselectivity Mapping: The "Electronic vs. Steric" Conflict

The functionalization of the aromatic ring is governed by a distinct conflict between the hydroxyl group's electronic direction and the steric wall created by the adjacent -CF

The Battle for C4 vs. C6

When subjecting this substrate to Electrophilic Aromatic Substitution (EAS), two pathways emerge:

| Target Site | Electronic Favorability | Steric Environment | Predicted Outcome |

| C4 Position | High. Para to the -OH group (strongest activation).[1] | High Hindrance. Directly adjacent to the bulky -CF | Major Product for small electrophiles (e.g., Nitration, Fluorination). |

| C6 Position | Moderate. Ortho to the -OH group. | Low Hindrance. Adjacent only to a hydrogen and the -OH. | Major Product for bulky electrophiles (e.g., Bromination, Alkylation) or under thermodynamic control. |

| C5 Position | Low. Meta to the -OH group. | Moderate. Para to the Methyl group. | Trace/None. Electronic deactivation by the -OH group prevents attack here. |

Visualization of Reactivity Logic

The following diagram maps the competing forces driving regioselectivity.

Figure 1: Decision matrix for electrophilic attack. Green arrows indicate promoting factors; red dashed lines indicate inhibiting factors.[1]

Experimental Protocols & Methodologies

Protocol A: Regioselective Nitration (Targeting C4)

Nitration is a standard probe for electronic activation. Due to the small size of the nitronium ion (

Reagents:

-

Substrate: 2-Methyl-3-(trifluoromethyl)phenol (1.0 eq)[1]

-

Acid: 70% Nitric Acid (

) -

Solvent: Glacial Acetic Acid (

) -

Quench: Ice water

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of the phenol in 15 mL of glacial acetic acid in a round-bottom flask equipped with a thermometer and magnetic stir bar.

-

Cooling: Cool the solution to 0–5 °C using an ice/salt bath. Critical: Temperature control prevents over-nitration and oxidation.

-

Addition: Dropwise add a solution of

(1.1 eq) in -

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (20% EtOAc/Hexanes) or LC-MS.[1]

-

Workup: Pour the reaction mixture into 100 mL of ice water. The product, 4-nitro-2-methyl-3-(trifluoromethyl)phenol , typically precipitates as a yellow solid.[1]

-

Purification: Filter the solid. If oil forms, extract with Dichloromethane (DCM), wash with brine, dry over

, and recrystallize from Ethanol/Water.

Expected Outcome: >85% regioselectivity for the 4-nitro isomer.

Protocol B: Bromination (Targeting C6 via Steric Control)

Bromination introduces a larger electrophile. While C4 is electronically preferred, the steric bulk of the

Reagents:

-

Substrate: 2-Methyl-3-(trifluoromethyl)phenol (1.0 eq)[1]

-

Bromine source: N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

Solvent: Acetonitrile (MeCN) or DMF

-

Catalyst:

-Toluenesulfonic acid (

Methodology:

-

Dissolution: Dissolve 5 mmol of phenol in 20 mL MeCN. Add

-TsOH.[1] -

Controlled Addition: Cool to -10 °C. Add NBS portion-wise over 30 minutes.

-

Kinetics: Stir at -10 °C for 4 hours. Note: Low temperature suppresses the electronically favored but sterically hindered C4 attack.

-

Analysis: Check regioselectivity via NMR. Look for the splitting pattern of aromatic protons.

-

Isolation: Dilute with water, extract with Ethyl Acetate.

Synthesis of the Core Scaffold

If the specific phenol is not commercially available, it is best synthesized from the corresponding aniline, which is a common intermediate in the synthesis of drugs like Flunixin.

Figure 2: Reliable synthetic route converting the aniline precursor to the target phenol.[1][4]

Mechanism: The amino group is converted to a diazonium salt (

Physicochemical Properties & Drug Design Implications[5][6]

For drug development, understanding the physicochemical shift caused by the

| Property | Value (Approx) | Implication for Drug Design |

| pKa | ~9.3 | More acidic than o-cresol (~10.[1]3) due to |

| Lipophilicity | High | The |

| Metabolic Stability | High | The C2 and C3 positions are blocked. The electron-deficient ring resists oxidative metabolism (e.g., by CYP450) compared to simple cresols. |

Bioisosterism: This scaffold serves as a bioisostere for di-substituted phenyl rings in kinase inhibitors, providing a rigid, lipophilic core that fills hydrophobic pockets while presenting a hydrogen bond donor (-OH).[1]

References

-

Synthesis of Trifluoromethylphenols

- Method for preparing trifluoromethylphenols via diazonium hydrolysis.

-

Source: [1]

-

Electrophilic Aromatic Substitution Regioselectivity

-

Physicochemical Properties (pKa & Solubility)

-

Applications in Drug Discovery

Sources

- 1. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 2-Methyl-3-(trifluoromethyl)phenol in Advanced Materials

From Synthesis to Functional Polymer Architectures[1]

Executive Summary

In the domain of advanced materials science, 2-Methyl-3-(trifluoromethyl)phenol (CAS: 934180-47-9) represents a high-value, bifunctional building block.[1] While historically categorized as a pharmaceutical intermediate—most notably for flunixin and prostaglandin analogs—its structural attributes offer untapped potential in fluoropolymer engineering and optoelectronic materials .[1]

This technical guide analyzes the compound's utility as a monomer for low-dielectric (low-

Chemical Profile & Structural Logic[1][2]

To deploy 2-Methyl-3-(trifluoromethyl)phenol effectively, one must understand the interplay between its substituents.[1]

| Property | Specification / Value | Impact on Material Performance |

| Molecular Formula | C | High fluorine content (~32% by weight) lowers surface energy.[1][2] |

| Acidity (pKa) | ~9.0 - 9.5 (Predicted) | The meta-CF |

| Electronic Effect | Strong electron withdrawal stabilizes phenoxide anions, aiding polymerization rates.[1] | |

| Steric Effect | Ortho-Methyl Group | Disrupts |

| Physical State | Liquid / Low-melting Solid | Easier handling in melt polymerization compared to high-melting crystalline monomers.[1][2] |

Mechanistic Insight: The "Push-Pull" Sterics

The ortho-methyl group is not merely a bystander; it provides critical conformational twist .[1][2] In polymer chains (e.g., polyethers or polyesters), this methyl group prevents the aromatic rings from lying perfectly flat.[1] This frustration of packing reduces crystallinity, which is often a liability in fluoropolymers, thereby enhancing processability and optical transparency without sacrificing thermal stability.[1]

Synthesis & Functionalization Pathways[4][5][6]

The following diagram outlines the conversion of the commercially available aniline precursor to the phenol, and its subsequent divergence into two critical material classes: Fluorinated Polyethers and Liquid Crystal Mesogens .[1]

Figure 1: Synthetic workflow from aniline precursor to functional material classes.[1][3]

Strategic Applications in Materials Science

A. Low-Dielectric (Low-

) Poly(aryl ether)s

The Challenge: Microelectronics require insulating materials with low dielectric constants to minimize signal delay.[1][2] Standard polyimides often suffer from moisture absorption, which increases

-

Mechanism: The bulky -CF

and -CH -

Hydrophobicity: The fluorine atoms repel water, maintaining dielectric stability even in humid environments.[1]

B. Liquid Crystal (LC) Design

The Challenge: Fluorinated LCs are desirable for their low viscosity and high resistivity, but they often have high melting points.[1] The Solution: Use the phenol as a terminal group or lateral core component.[1]

-

Mechanism: The lateral methyl group exerts a steric effect that lowers the melting point and suppresses smectic phases, favoring the more fluid nematic phase required for high-speed displays.[1]

Experimental Protocols

Protocol A: Synthesis of Fluorinated Poly(aryl ether) via Nucleophilic Aromatic Substitution

This protocol describes the polymerization of 2-Methyl-3-(trifluoromethyl)phenol with 4,4'-difluorobenzophenone.[1]

Reagents:

-

2-Methyl-3-(trifluoromethyl)phenol (10 mmol)[1]

-

4,4'-Difluorobenzophenone (10 mmol)[1]

-

Potassium Carbonate (K

CO -

Solvent: N-Methyl-2-pyrrolidone (NMP) (15 mL) + Toluene (10 mL)[1]

Step-by-Step Methodology:

-

Dean-Stark Setup: Equip a 100 mL 3-neck flask with a magnetic stirrer, nitrogen inlet, and a Dean-Stark trap topped with a condenser.[1][2]

-

Charge: Add the phenol, difluorobenzophenone, K

CO -

Dehydration (Azeotropic Distillation): Heat the system to 140°C. The toluene will reflux, carrying water generated from phenoxide formation into the trap.[1] Continue for 3-4 hours until water evolution ceases.

-

Polymerization: Raise the temperature to 180°C and distill off the toluene. Maintain reaction at 180°C for 16 hours. The solution should become viscous.[1]

-

Work-up: Cool to room temperature. Pour the viscous solution into a 10-fold excess of methanol/water (1:1) under vigorous stirring to precipitate the polymer.[1]

-

Purification: Filter the fibrous solid, wash with hot water, and dry in a vacuum oven at 80°C for 24 hours.

Validation Check:

-

Solubility Test: The resulting polymer should be soluble in CHCl

or THF due to the methyl/trifluoromethyl disruption.[1] -

Thermal Analysis: TGA should show degradation onset >400°C (typical for fluorinated polyethers).[1]

Protocol B: Synthesis of LC Mesogen (Esterification)

Synthesis of 4-alkoxybenzoate ester of 2-Methyl-3-(trifluoromethyl)phenol.

Reagents:

-

2-Methyl-3-(trifluoromethyl)phenol (1.0 eq)[1]

-

4-Octyloxybenzoic acid (1.0 eq)[1]

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)[1]

-

DMAP (4-Dimethylaminopyridine) (0.1 eq)[1]

-

Solvent: Dichloromethane (DCM) (anhydrous)[1]

Methodology:

-

Dissolve the benzoic acid derivative and phenol in DCM under nitrogen.

-

Cool to 0°C in an ice bath.

-

Add DCC dropwise (dissolved in minimal DCM).

-

Allow to warm to room temperature and stir overnight (12h). Urea byproduct will precipitate.[1]

-

Filtration: Filter off the urea solid.[1]

-

Extraction: Wash the filtrate with 1M HCl, saturated NaHCO

, and brine. -

Purification: Recrystallize from ethanol/hexane to obtain the mesogen.

Structure-Property Relationship Diagram[1]

The following diagram visualizes how specific functional groups on the phenol ring translate to macroscopic material properties.

Figure 2: Mapping molecular features to macroscopic material properties.[1][2]

Safety & Handling (MSDS Highlights)

While 2-Methyl-3-(trifluoromethyl)phenol is a valuable intermediate, it requires strict adherence to safety protocols.

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1]

-

Specific Handling:

-

Acidity: As a phenol with electron-withdrawing groups, it is more acidic than phenol itself.[1] Avoid contact with strong bases unless intended for deprotonation.[1][2]

-

Fluorine Safety: In the event of thermal decomposition (>300°C), it may release HF (hydrogen fluoride).[1] Use Hastelloy or glass-lined reactors for high-temperature synthesis; avoid standard steel if moisture is present.[1]

-

-

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation, although the electron-withdrawing CF

group confers reasonable oxidative stability.[1][2]

References

-

National Institute of Standards and Technology (NIST). (2025).[1] Phenol, 2-(trifluoromethyl)- Data and Spectra. (Used for comparative thermodynamic data of trifluoromethyl phenols). Retrieved from [Link][1]

-

Google Patents. (2018).[1] Synthesis method of 2-methyl-3-trifluoromethylaniline. (Source for precursor synthesis logic). Retrieved from

-

Royal Society of Chemistry. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. (Context for functionalization of trifluoromethyl phenols). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Methyl-3-(trifluoromethyl)phenol via Diazotization-Hydrolysis

Topic: detailed synthesis protocol for 2-Methyl-3-(trifluoromethyl)phenol Content Type: Application Note / Technical Protocol Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Rationale

Compound: 2-Methyl-3-(trifluoromethyl)phenol (CAS: 934180-47-9) Target Class: Fluorinated Phenolic Intermediates Primary Application: Precursor for agrochemicals (herbicides) and pharmaceutical APIs (e.g., substituted biaryls via Suzuki coupling).

This protocol details the synthesis of 2-Methyl-3-(trifluoromethyl)phenol from its corresponding aniline precursor. While direct electrophilic substitution (e.g., nitration or halogenation) of 3-(trifluoromethyl)phenol yields poor regioselectivity due to the directing conflict between the hydroxyl and trifluoromethyl groups, the diazotization-hydrolysis route offers a regiochemically unambiguous pathway. This method leverages the commercially available 2-methyl-3-(trifluoromethyl)aniline, ensuring the structural integrity of the ortho-methyl and meta-trifluoromethyl motifs is preserved.

Key Technical Advantages of this Protocol:

-

Regiocontrol: 100% retention of the substitution pattern from the aniline starting material.

-

Scalability: Avoids exotic catalysts; utilizes standard mineral acids and thermal hydrolysis.

-

Purification: Designed to minimize defluorination by-products common in high-temperature basic hydrolysis.

Reaction Pathway & Mechanism

The synthesis proceeds via a two-stage one-pot sequence:

-

Diazotization: Conversion of the aniline to the diazonium bisulfate using sodium nitrite in sulfuric acid. The electron-withdrawing

group deactivates the amine, requiring strong acidic conditions to prevent triazene coupling. -

Hydrolytic Dediazoniation: Thermal decomposition of the diazonium salt in aqueous acid to generate the phenol.

Reaction Scheme Visualization

Figure 1: Stepwise conversion of aniline to phenol via diazonium intermediate.[1][2][3][4][5]

Materials & Stoichiometry

Safety Note: This reaction generates Nitrogen gas (

| Reagent | CAS No.[2][6][7][8] | MW ( g/mol ) | Equiv.[9][10] | Role |

| 2-Methyl-3-(trifluoromethyl)aniline | 112898-36-9 | 175.15 | 1.0 | Limiting Reagent |

| Sodium Nitrite ( | 7632-00-0 | 69.00 | 1.1 - 1.2 | Diazotizing Agent |

| Sulfuric Acid ( | 7664-93-9 | 98.08 | 5.0 - 7.0 | Solvent/Acid Source |

| Urea | 57-13-6 | 60.06 | 0.1 | Quencher (Excess HNO2) |

| Water (Deionized) | 7732-18-5 | 18.02 | Solvent | Hydrolysis Medium |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | N/A | Extraction Solvent |

Detailed Experimental Protocol

Phase 1: Diazotization (Salt Formation)

Critical Process Parameter (CPP): Temperature control is vital. Exceeding 10°C during nitrite addition can lead to phenol coupling (tar formation).

-

Acid Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 40 mL of water .

-

Acid Addition: Slowly add 35 mL of conc.

dropwise with stirring. Caution: Exothermic.[11] Cool the solution to 0–5°C using an ice-salt bath. -

Substrate Addition: Add 17.5 g (100 mmol) of 2-Methyl-3-(trifluoromethyl)aniline dropwise or in small portions. The amine sulfate salt may precipitate as a white/off-white slurry. Maintain temperature < 10°C.

-

Nitrosation: Dissolve 7.6 g (110 mmol) of

in 15 mL of water . Add this solution dropwise to the reaction mixture over 30–45 minutes.-

Observation: The slurry should dissolve or thin out as the soluble diazonium salt forms. The solution typically turns clear yellow to orange.

-

-

Completion Check: Stir for an additional 30 minutes at 0–5°C. Test for excess nitrous acid using starch-iodide paper (should turn blue/black instantly).

-

Quenching: Add Urea (approx. 0.5 g) portion-wise until the starch-iodide test is negative (no color change). This prevents nitrosation of the phenol product later.

Phase 2: Hydrolysis (Dediazoniation)

Mechanism:

-

Preparation of Hydrolysis Bath: In a separate 1 L flask, heat 100 mL of 20%

to a gentle boil (approx. 105°C). -

Transfer: Transfer the cold diazonium solution (from Phase 1) into a dropping funnel.

-

Decomposition: Slowly add the cold diazonium solution dropwise into the boiling acid solution.

-

Rate Control: Adjust addition rate to manage foaming (

evolution). Do not rush; rapid addition can cause overflow. -

Simultaneous Distillation (Optional but Recommended): If equipped with a steam distillation setup, steam distill the phenol as it forms to minimize polymerization by-products. If not, reflux for 30–60 minutes after addition is complete.

-

-

Cooling: Once gas evolution ceases and the reaction is complete (verify by TLC or HPLC), cool the mixture to room temperature.

Phase 3: Workup & Purification

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

). -

Washing: Wash the combined organic layers with:

- Brine (Saturated NaCl).

-

Note: Avoid basic washes (NaOH/NaHCO3) at this stage, as the product is a phenol and will move to the aqueous layer as a phenolate salt.

-

Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (

).[3][12] Filter. -

Concentration: Remove solvent under reduced pressure (Rotary Evaporator, 40°C, 500 mbar).

-

Purification:

-

Crude Appearance: Brown to reddish oil.

-

Distillation: Vacuum distillation is the preferred purification method.

-

Boiling Point: Expect ~85–90°C at 10 mmHg (approximate; adjust based on vacuum).

-

-

Alternative (Column): Silica gel chromatography (Eluent: 5-10% Ethyl Acetate in Hexanes).

-

Quality Control & Analytical Verification

Target Specification: >98% Purity by HPLC (Area %).

| Test | Method | Expected Result |

| Appearance | Visual | Colorless to pale yellow oil or low-melting solid. |

| 1H NMR | DMSO-d6 / CDCl3 | |

| 19F NMR | CDCl3 | Single peak at |

| HPLC | C18 Column, ACN/Water | Single major peak. Impurities: Unreacted aniline (retention time shift). |

Process Safety & Troubleshooting (CPP Analysis)

Workflow Logic Diagram

Figure 2: Logic flow for critical decision points during synthesis.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tar Formation | Temperature too high during diazotization.[4] | Ensure T < 5°C. Add nitrite slower. |

| Coupling By-products | Insufficient acid or pH too high. | Maintain strongly acidic conditions ( |

| Incomplete Conversion | Degraded | Use fresh reagents. Ensure vigorous stirring of the slurry. |

| Product Loss | Phenol trapped in aqueous phase during workup. | Saturate aqueous layer with NaCl before extraction. Do not use basic washes. |

References

-

ChemicalBook. (2025). 2-METHYL-3-(TRIFLUOROMETHYL)PHENOL CAS 934180-47-9.[8] Retrieved from

-

European Patent Office. (2020). EP 4029849 A1: Method for Preparing m-Trifluoromethylphenol. (Analogous methodology for trifluoromethyl phenol synthesis). Retrieved from

-

Vertex AI Search. (2025). Synthesis method of 2-methyl-3-trifluoromethylaniline (CN108911989B). (Precursor Synthesis).[13][14][15] Retrieved from

-

BLD Pharm. (2025). 3-(Trifluoromethyl)phenol MSDS and Properties. (General handling of trifluoromethyl phenols). Retrieved from

Sources

- 1. WO2022018625A1 - Process for the preparation of an intermediate used in the synthesis of letermovir - Google Patents [patents.google.com]

- 2. 98-17-9|3-(Trifluoromethyl)phenol|BLD Pharm [bldpharm.com]

- 3. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 4. CN103570558A - Synthesis method of 2-methyl-3-trifluoromethyl phenylamine - Google Patents [patents.google.com]

- 5. CN102381941A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]

- 6. Manufacturers of 3-(Trifluoromethyl)phenol, 99%, CAS 98-17-9, T 1889, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. echemi.com [echemi.com]

- 8. 2-METHYL-3-(TRIFLUOROMETHYL)PHENOL | 934180-47-9 [chemicalbook.com]

- 9. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 11. data.epo.org [data.epo.org]

- 12. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 13. CN115073298B - Method for synthesizing 2-methyl-3-trifluoromethylaniline using continuous flow microreactor - Google Patents [patents.google.com]

- 14. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 15. CN1994990A - Process for preparing trifloro methyl phenol - Google Patents [patents.google.com]

Application Note: Strategic Synthesis & Application of 2-Methyl-3-(trifluoromethyl)phenol in Fungicide Discovery

Abstract

This application note provides a comprehensive technical guide for the synthesis and utilization of 2-Methyl-3-(trifluoromethyl)phenol (CAS 934180-47-9), a critical fluorinated building block in the development of next-generation Succinate Dehydrogenase Inhibitor (SDHI) and Quinone outside Inhibitor (QoI) fungicides.[1] The trifluoromethyl (

Introduction: The Fluorine Effect in Agrochemicals

In modern fungicide design, the incorporation of fluorine is a strategic tool to modulate physicochemical properties. The 2-methyl-3-(trifluoromethyl)phenol scaffold offers two distinct advantages:

-

Metabolic Blocking: The methyl group at the C2 position and the trifluoromethyl group at C3 effectively block metabolic hydroxylation and oxidation at the most reactive sites of the aromatic ring.

-

Lipophilic Anchoring: The

group significantly increases the

This intermediate is particularly valuable in the synthesis of biaryl ether fungicides (analogous to Flufenoxystrobin or Fluopicolide derivatives), where the phenol is coupled with halogenated heterocycles (pyridines, pyrazoles) to form the bioactive core.

Synthesis Protocol: 2-Methyl-3-(trifluoromethyl)phenol[1]

While direct trifluoromethylation of cresols is possible, it often yields inseparable isomer mixtures. The most reliable, scalable route is the Diazotization-Hydrolysis of the corresponding aniline, 2-methyl-3-(trifluoromethyl)aniline (MTA).[1]

Reaction Pathway[1][2][3]

The synthesis proceeds via the formation of a diazonium salt followed by thermal hydrolysis. This method ensures regiospecificity, retaining the critical 2-methyl-3-trifluoromethyl substitution pattern.[1]

[1]

Experimental Procedure

Reagents Required:

-

Sulfuric Acid (

), 98% (2.5 eq)[1] -

Sodium Nitrite (

) (1.1 eq)[1] -

Urea (catalytic, for quenching excess nitrite)[1]

-

Water (deionized)[1]

-

Dichloromethane (DCM) for extraction[1]

Step-by-Step Protocol:

-

Salt Formation:

-

In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge water (100 mL) and conc.

(27 g, 0.27 mol) . -

Cool the acid solution to 0–5°C using an ice-salt bath.

-

Add 2-Methyl-3-(trifluoromethyl)aniline (17.5 g, 0.1 mol) dropwise. The amine sulfate salt may precipitate as a white/off-white solid.[1] Ensure vigorous stirring to maintain a suspension.

-

-

Diazotization:

-

Dissolve

(7.6 g, 0.11 mol) in water (20 mL) .[1] -

Add the nitrite solution dropwise to the reaction flask, maintaining the internal temperature below 5°C . Critical Process Parameter (CPP): Exceeding 5°C may lead to side reactions (tar formation).[1]

-

Stir for 1 hour at 0–5°C. The suspension should clear as the soluble diazonium salt forms.

-

Test for excess nitrous acid using starch-iodide paper (should turn blue).[1] Add small amounts of urea until the test is negative to prevent side-coupling.[1]

-

-

Hydrolysis (The Sandmeyer Step):

-

Prepare a separate flask with 50 mL of 20%

and heat it to boiling (100–105°C) . -

Slowly add the cold diazonium solution from Step 2 into the boiling acid. Caution: Nitrogen gas evolution will be vigorous. Add slowly to prevent foaming over.[1]

-

Continue refluxing for 30 minutes after addition is complete to ensure full conversion.

-

-

Workup & Purification:

-

Cool the reaction mixture to room temperature. A dark oil (the phenol) will separate.[1]

-

Steam Distillation (Recommended): To obtain high-purity product, steam distill the mixture.[1] The fluorinated phenol is steam volatile and will collect in the receiver as a clear oil or white solid.

-

Extract the distillate with DCM (2 x 50 mL) .

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

-

Expected Yield: 75–85%

Appearance: Colorless to pale yellow oil/solid.

Analytical Check:

Application: Synthesis of Biaryl Ether Fungicides

The primary utility of 2-Methyl-3-(trifluoromethyl)phenol is as a nucleophile in

Coupling Protocol ( )